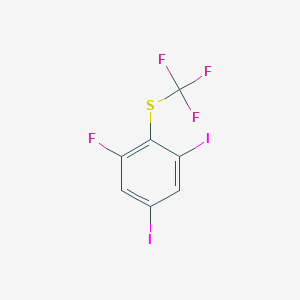
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride or potassium fluoride.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthio anion sources).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly involving the iodine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Wirkmechanismus
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- 1,5-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
- 1,5-Diiodo-3-chloro-2-(trifluoromethylthio)benzene
Uniqueness
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H2F4I2S |
|---|---|
Molekulargewicht |
447.96 g/mol |
IUPAC-Name |
1-fluoro-3,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H |
InChI-Schlüssel |
ATTAGIQFXFIRGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


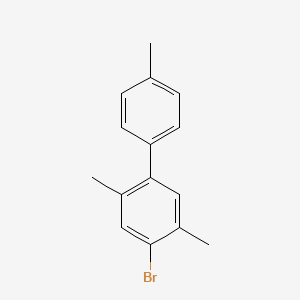
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
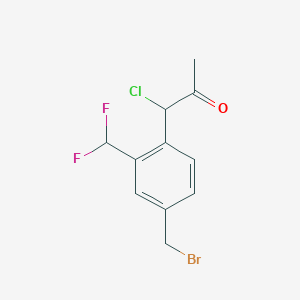
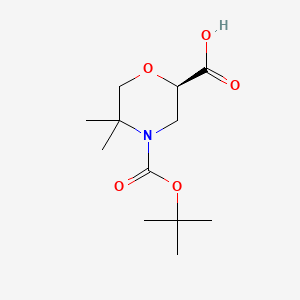

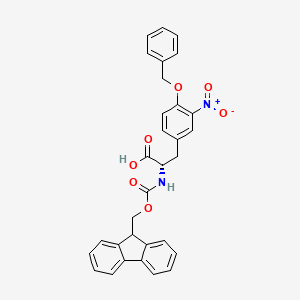

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
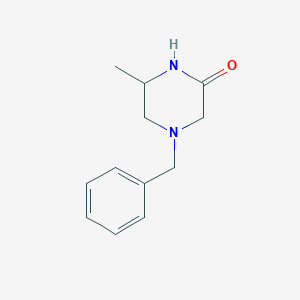
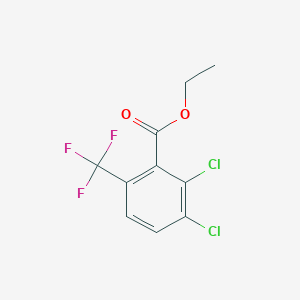

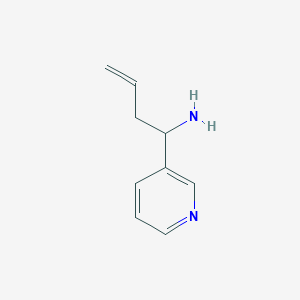
![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
